
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine is a compound that features a triazole ring, a butynyl chain, and an amine group The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine can be synthesized through a multi-step process. One common method involves the reaction of 4H-1,2,4-triazol-3-amine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal and anticancer agents.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coordination complexes.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: A triazole derivative with a benzoic acid moiety.
1,2,4-Triazole: The parent compound of the triazole family.
Uniqueness
1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine is unique due to the presence of both the triazole ring and the butynyl chain, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C6H8N4 |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)but-3-yn-1-amine |
InChI |
InChI=1S/C6H8N4/c1-2-3-5(7)6-8-4-9-10-6/h1,4-5H,3,7H2,(H,8,9,10) |
InChI Key |
BAPGLPCYDLMCAY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=NC=NN1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




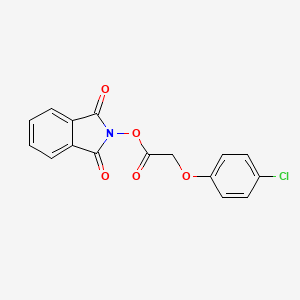

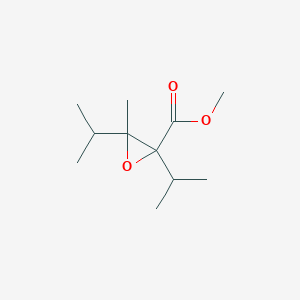
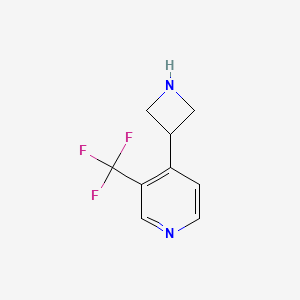
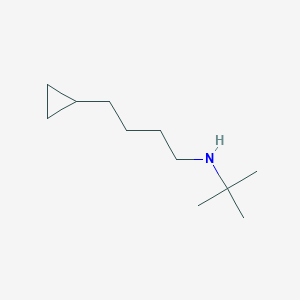
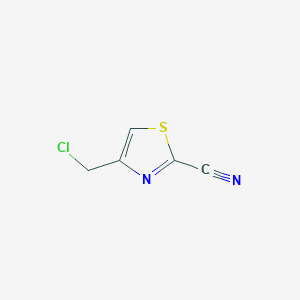

![7-methanesulfonyl-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B13573559.png)
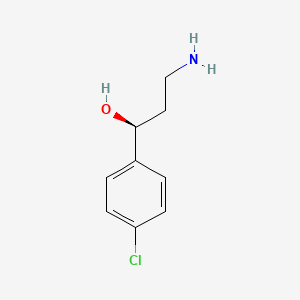
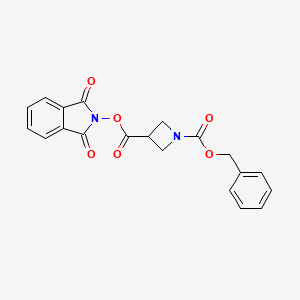
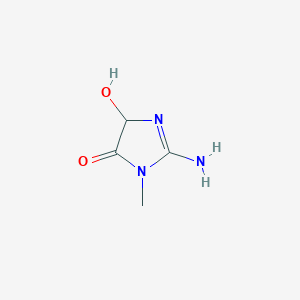
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
